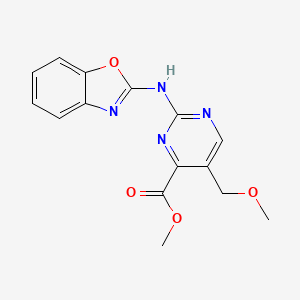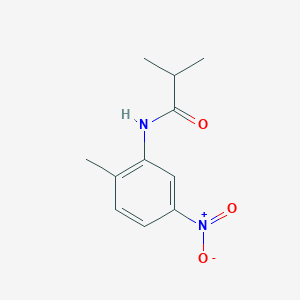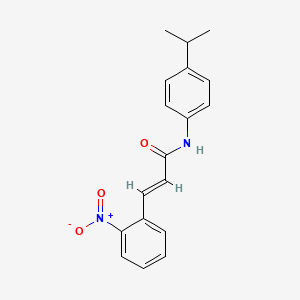![molecular formula C19H16FNO B5861317 cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5861317.png)
cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone is a synthetic organic compound with the molecular formula C19H16FNO. It is characterized by the presence of a cyclopropyl group, a fluorobenzyl moiety, and an indole core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole core.
Cyclopropylation: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the cyclopropyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the indole or cyclopropyl group.
Reduction Products: Alcohols or other reduced forms of the carbonyl group.
Substitution Products: Various substituted indole derivatives.
科学的研究の応用
Cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-Fluoroindole: A fluorinated indole derivative with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
cyclopropyl-[1-[(2-fluorophenyl)methyl]indol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO/c20-17-7-3-1-5-14(17)11-21-12-16(19(22)13-9-10-13)15-6-2-4-8-18(15)21/h1-8,12-13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAJUOXEVVBJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate](/img/structure/B5861249.png)

![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B5861256.png)
![2-{[(2,6-dimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)

![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)
![8-methoxy-3-[(2-methylprop-2-en-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)


![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)

